molecular formula C13H22N2O B6895954 2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole

2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole

Cat. No.: B6895954
M. Wt: 222.33 g/mol
InChI Key: DMSBRNXDGULAMG-UHFFFAOYSA-N
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Description

2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole is a synthetic organic compound that features a pyrrolidine ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This step involves the alkylation of the pyrrolidine ring using tert-butyl halides in the presence of a strong base.

    Formation of the oxazole ring: This can be done through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

    Oxidation: Formation of oxazole derivatives with higher oxidation states.

    Reduction: Formation of reduced pyrrolidine or oxazole derivatives.

    Substitution: Formation of substituted pyrrolidine or oxazole derivatives.

Scientific Research Applications

2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural features.

Mechanism of Action

The mechanism of action of 2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-thiazole
  • 2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-imidazole

Uniqueness

2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole is unique due to its specific combination of a pyrrolidine ring and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-[(2-tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-10-8-14-12(16-10)9-15-7-5-6-11(15)13(2,3)4/h8,11H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSBRNXDGULAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CN2CCCC2C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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